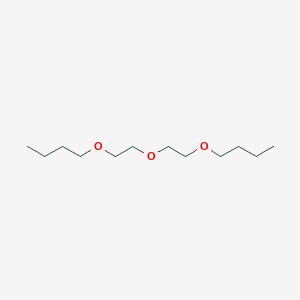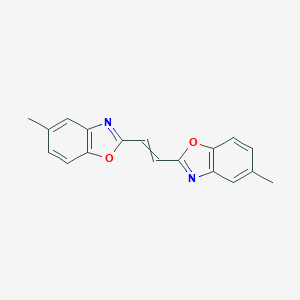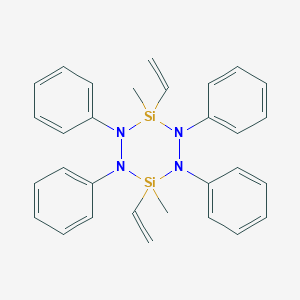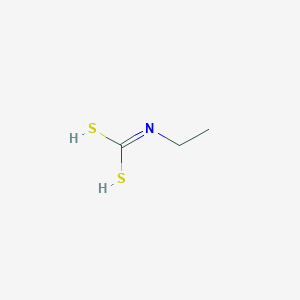
Ethyldithiocarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyldithiocarbamic acid (EDTC) is a chemical compound that belongs to the dithiocarbamate family. It is an important intermediate in the synthesis of various pesticides, fungicides, and herbicides. EDTC is also used as a chelating agent in analytical chemistry and as a reagent in biochemical research.
Mécanisme D'action
Ethyldithiocarbamic acid acts as a chelating agent by binding to metal ions through its sulfur atoms. The resulting metal-Ethyldithiocarbamic acid complex is stable and can be easily separated from other components in the sample. The mechanism of action of Ethyldithiocarbamic acid in biochemical and physiological systems is not fully understood, but it is believed to involve the inhibition of metal-dependent enzymes and the disruption of metal ion homeostasis.
Effets Biochimiques Et Physiologiques
Ethyldithiocarbamic acid has been shown to have a variety of biochemical and physiological effects in different systems. In plants, Ethyldithiocarbamic acid has been used as a herbicide and fungicide, where it inhibits the activity of metal-dependent enzymes and disrupts metal ion homeostasis. In animals, Ethyldithiocarbamic acid has been shown to have neurotoxic effects, where it inhibits the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. Ethyldithiocarbamic acid has also been shown to have immunomodulatory effects, where it modulates the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyldithiocarbamic acid has several advantages as a chelating agent in lab experiments. It forms stable complexes with metal ions, which can be easily separated from other components in the sample. Ethyldithiocarbamic acid is also relatively inexpensive and easy to synthesize. However, Ethyldithiocarbamic acid has some limitations, such as its potential toxicity and the possibility of interfering with other components in the sample. It is important to use appropriate controls and to carefully interpret the results when using Ethyldithiocarbamic acid in lab experiments.
Orientations Futures
There are several future directions for the research on Ethyldithiocarbamic acid. One direction is to explore the potential applications of Ethyldithiocarbamic acid in catalysis, drug design, and material science. Another direction is to investigate the mechanism of action of Ethyldithiocarbamic acid in biochemical and physiological systems, and to develop new methods for its detection and quantification. Finally, it is important to evaluate the potential risks and benefits of using Ethyldithiocarbamic acid in different applications, and to develop appropriate safety guidelines for its use.
Méthodes De Synthèse
Ethyldithiocarbamic acid can be synthesized by reacting ethylamine with carbon disulfide, followed by acidification with hydrochloric acid. The resulting product is then purified by recrystallization. The chemical equation for the synthesis of Ethyldithiocarbamic acid is as follows:
C2H5NH2 + CS2 + HCl → C2H5NCS2H + H2O + Cl-
Applications De Recherche Scientifique
Ethyldithiocarbamic acid has been widely used in scientific research as a chelating agent for metal ions. It forms stable complexes with metal ions such as copper, zinc, and iron, which can be used for the determination of metal ions in biological and environmental samples. Ethyldithiocarbamic acid has also been used as a reagent for the synthesis of metal complexes, which have potential applications in catalysis, drug design, and material science.
Propriétés
Numéro CAS |
18879-98-6 |
|---|---|
Nom du produit |
Ethyldithiocarbamic acid |
Formule moléculaire |
C3H7NS2 |
Poids moléculaire |
121.23 g/mol |
Nom IUPAC |
ethylcarbamodithioic acid |
InChI |
InChI=1S/C3H7NS2/c1-2-4-3(5)6/h2H2,1H3,(H2,4,5,6) |
Clé InChI |
MIHRVCSSMAGKNH-UHFFFAOYSA-N |
SMILES isomérique |
CCN=C(S)S |
SMILES |
CCNC(=S)S |
SMILES canonique |
CCN=C(S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




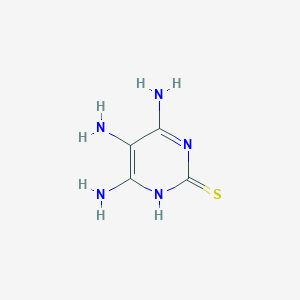
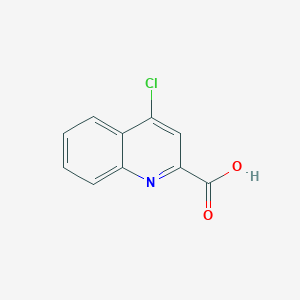
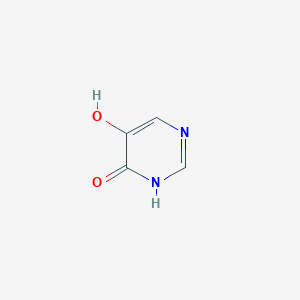
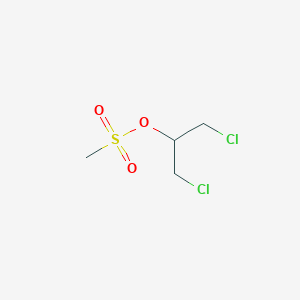

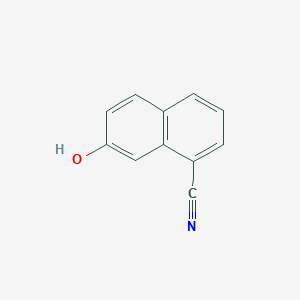
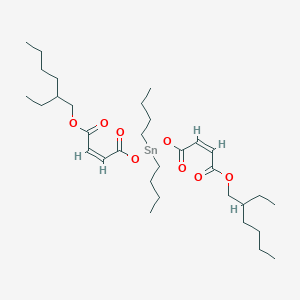
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)

